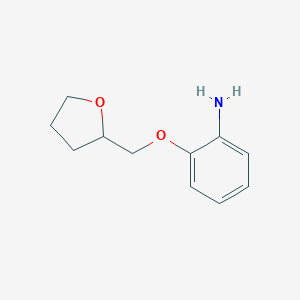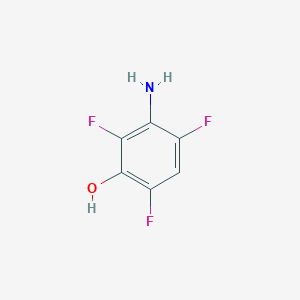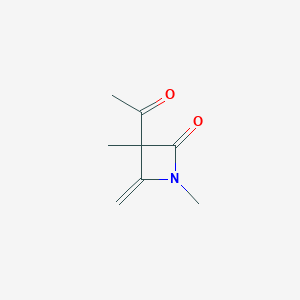
Diallyl pyrocarbonate
説明
Diallyl pyrocarbonate, also known as (Alloc)2O, is used as a reagent for the introduction of allyloxycarbonyl (Alloc or Aloc) protecting group to primary and secondary amines . In peptide synthesis, it is also used to protect amino acid functional groups due to its stability to the acidic and basic conditions .
Synthesis Analysis
Diallyl pyrocarbonate can be synthesized via urea transesterification with allyl alcohol over several metallic chlorides . The intermediate allyl carbamate (AC) is first generated via urea mono-alcoholysis with high yield, and subsequently, AC further reacts with another allyl alcohol molecule to produce Diallyl pyrocarbonate .
Molecular Structure Analysis
The molecular formula of Diallyl pyrocarbonate is C8H10O5 . Its structure is represented by the linear formula (CH2=CHCH2OCO)2O .
Chemical Reactions Analysis
Diallyl pyrocarbonate is used as a reagent for the introduction of allyloxycarbonyl (Alloc or Aloc) protecting group to primary and secondary amines . It is also used in peptide synthesis to protect amino acid functional groups due to its stability to the acidic and basic conditions .
Physical And Chemical Properties Analysis
Diallyl pyrocarbonate is a clear colorless to slightly pale yellow liquid . It has a molecular weight of 186.17 , a boiling point of 60 °C/0.05 mmHg , a density of 1.121 g/mL at 25 °C , and a refractive index of nD20 = 1.431 - 1.435 .
科学的研究の応用
Use as a Protecting Group in Peptide Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: DAPC is used as a reagent for the introduction of allyloxycarbonyl (Alloc or Aloc) protecting group to primary and secondary amines . In peptide synthesis, it is also used to protect amino acid functional groups due to its stability to the acidic and basic conditions .
- Methods of Application: The specific methods of application would depend on the particular peptide synthesis being performed. Generally, the Alloc group is introduced to the amine group of an amino acid or peptide under basic conditions, using DAPC as the Alloc source .
- Results or Outcomes: The Alloc group serves as a protective group for the amine functionality during peptide synthesis, preventing unwanted side reactions. The Alloc group can be selectively removed under palladium-catalyzed conditions .
Use as an Additive in Lithium-Ion Battery Electrolytes
- Scientific Field: Electrochemistry
- Application Summary: DAPC is used as an additive in the electrolyte of lithium-ion batteries with silicon anodes .
- Methods of Application: DAPC is added to the electrolyte mixture of LiPF6 and a pure linear carbonate solvent . The electrolyte composition has an effect on the cycle life of lithium-ion batteries with silicon anode, likely by SEI formation from preferable decomposition products and from a complementary mixture of electrolyte components .
- Results or Outcomes: The addition of DAPC to the electrolyte improves the capacity retention at 100 cycles from 67.7% to 72.2% in a full NMC622/Si coin cell and from 84.2% to 90.8% in a full pouch cell .
Use in Tsuji-Trost Allylation
- Scientific Field: Organic Chemistry
- Application Summary: DAPC is widely used in Tsuji-Trost allylation, promoting the formation of carbanions, boronates, phosphides, amides, and alkoxides . They act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .
- Methods of Application: The specific methods of application would depend on the particular Tsuji-Trost allylation being performed. Generally, DAPC is used as a reagent in the reaction .
- Results or Outcomes: These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .
Use in the Production of Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: DAPC plays a key role in the production of polymers, including polycarbonates and polyurethanes . Applications currently include the use of gamma-polymerized BDACG for producing transparent thermoplastic polycarbonates in optical applications and as materials with internal crosslinking .
- Methods of Application: DAPC is used as a reagent in the polymerization process .
- Results or Outcomes: Photopolymerized BDACG is currently suitable for polymers with high gel content, making them applicable in optical purposes and as nuclear track detectors .
Use as Fuel Additives
- Scientific Field: Chemical Engineering
- Application Summary: Dialkyl carbonates, including DAPC, are used as fuel additives . They are considered “green chemicals” due to their moderate toxicity and biodegradability .
- Methods of Application: DAPC is added to the fuel mixture. The specific methods of application would depend on the particular fuel and the desired properties .
- Results or Outcomes: The addition of DAPC to fuel can improve its performance and reduce environmental impact .
Use as Solvents and Reaction Intermediates
- Scientific Field: Organic Chemistry
- Application Summary: Dialkyl carbonates, including DAPC, are used as solvents and reaction intermediates . They are used as alkylating and carbonylating agents .
- Methods of Application: The specific methods of application would depend on the particular reaction being performed .
- Results or Outcomes: The use of DAPC can improve reaction efficiency and selectivity .
将来の方向性
Diallyl carbonates, including Diallyl pyrocarbonate, are important organic compounds and chemical intermediates with the label of “green chemicals” due to their moderate toxicity, biodegradability for human health and environment . They have unique physicochemical properties and versatility as reagents, and a variety of phosgene-free processes derived from CO or CO2 have been explored for the synthesis of dialkyl carbonates . This opens up substantial challenges and opportunities for future research associated with dialkyl carbonates .
特性
IUPAC Name |
prop-2-enoxycarbonyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSGIXTKVRGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402700 | |
| Record name | Diallyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl pyrocarbonate | |
CAS RN |
115491-93-5 | |
| Record name | Diallyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl Pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



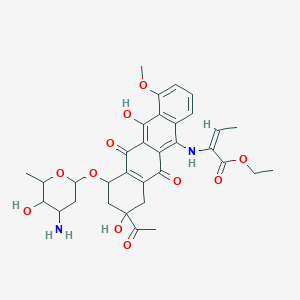
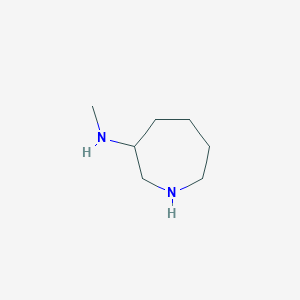
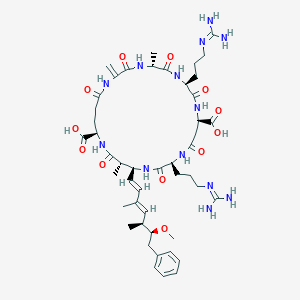
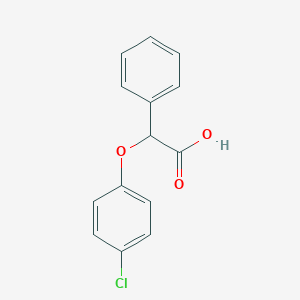
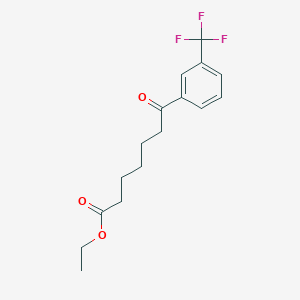
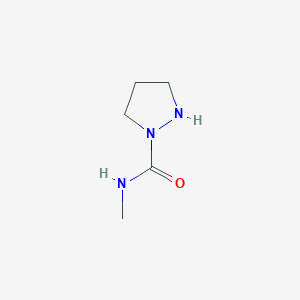
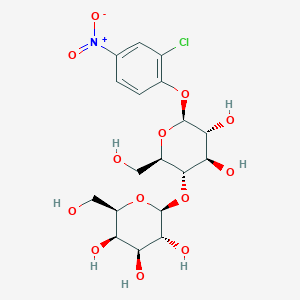
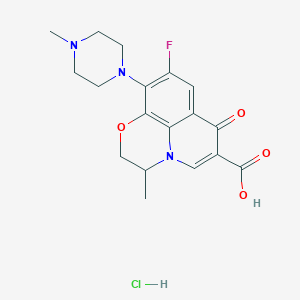
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
